1-(2-Methylphenyl)cyclopentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylphenyl)cyclopentanamine is an organic compound with the molecular formula C12H17N It is a cyclopentanamine derivative where the cyclopentane ring is substituted with a 2-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)cyclopentanamine can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylmagnesium bromide with cyclopentanone, followed by reductive amination. The reaction conditions typically include:
Temperature: Room temperature to reflux
Solvent: Ether or tetrahydrofuran (THF)
Catalyst: Palladium on carbon (Pd/C) for hydrogenation
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Key parameters include:
Pressure: Elevated hydrogen pressure
Catalyst: Nickel or palladium-based catalysts
Purification: Distillation or recrystallization
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methylphenyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form more saturated amines.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 2-methylphenylcyclopentanone or 2-methylphenylcyclopentanoic acid.
Reduction: Cyclopentylamine derivatives.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylphenyl)cyclopentanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Methylphenyl)cyclopentanamine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved can include:
Receptor Binding: Interaction with neurotransmitter receptors.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Cyclopentanamine: A simpler analog without the 2-methylphenyl group.
2-Methylphenylamine: Lacks the cyclopentane ring.
1-Phenylcyclopentanamine: Similar structure but without the methyl group on the phenyl ring.
Uniqueness: 1-(2-Methylphenyl)cyclopentanamine is unique due to the presence of both the cyclopentane ring and the 2-methylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
75095-81-7 |
---|---|
Molekularformel |
C12H17N |
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
1-(2-methylphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C12H17N/c1-10-6-2-3-7-11(10)12(13)8-4-5-9-12/h2-3,6-7H,4-5,8-9,13H2,1H3 |
InChI-Schlüssel |
PKYMSRQFIIFDJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2(CCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.